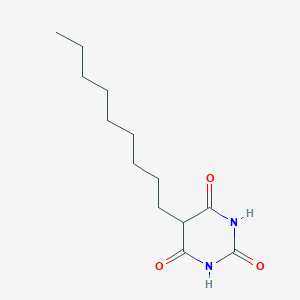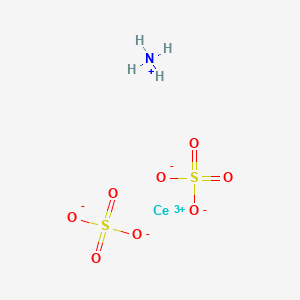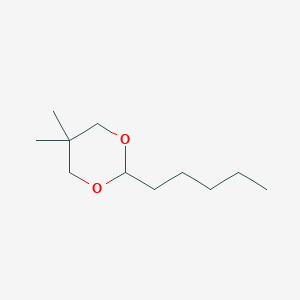
5,5-Dimethyl-2-pentyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that is commonly used in scientific research. This compound is a member of the dioxane family and has a unique chemical structure that makes it useful for a variety of applications. In
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-pentyl-1,3-dioxane is not fully understood. However, it is believed that this compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethyl-2-pentyl-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. This can affect the metabolism of drugs and other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-Dimethyl-2-pentyl-1,3-dioxane in lab experiments is its ability to act as a solvent for a variety of compounds. This makes it useful in the synthesis of new drugs and in the study of drug metabolism. However, one limitation of this compound is its potential toxicity. Care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many future directions for the use of 5,5-Dimethyl-2-pentyl-1,3-dioxane in scientific research. One area of interest is the study of its interactions with enzymes and other proteins in the body. This could lead to the development of new drugs and treatments for a variety of diseases. Another area of interest is the use of this compound in the study of drug metabolism and drug interactions. This could lead to a better understanding of how drugs are metabolized in the body and how they interact with other drugs.
Conclusion:
In conclusion, 5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that has many scientific research applications. Its unique chemical structure and properties make it useful in the synthesis of new drugs and in the study of drug metabolism. While there are some limitations to its use in lab experiments, the potential benefits of using this compound in scientific research are significant. As research in this area continues, it is likely that new applications and uses for 5,5-Dimethyl-2-pentyl-1,3-dioxane will be discovered.
Métodos De Síntesis
The synthesis method of 5,5-Dimethyl-2-pentyl-1,3-dioxane involves the reaction of 2-pentanone with paraformaldehyde in the presence of a catalyst. The reaction yields 5,5-Dimethyl-2-pentyl-1,3-dioxane as a colorless liquid with a boiling point of 195-197°C.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-pentyl-1,3-dioxane has a wide range of scientific research applications. It is commonly used as a solvent in organic chemistry and as a reagent in the synthesis of other compounds. This compound is also used in the development of new drugs and in the study of drug metabolism.
Propiedades
Número CAS |
13273-89-7 |
|---|---|
Nombre del producto |
5,5-Dimethyl-2-pentyl-1,3-dioxane |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
Clave InChI |
CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES |
CCCCCC1OCC(CO1)(C)C |
SMILES canónico |
CCCCCC1OCC(CO1)(C)C |
Otros números CAS |
13273-89-7 |
Sinónimos |
5,5-dimethyl-2-pentyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




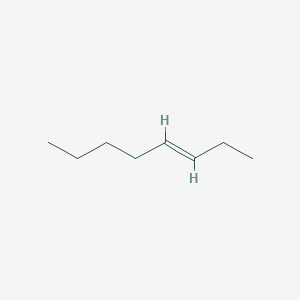
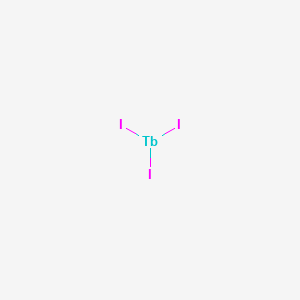

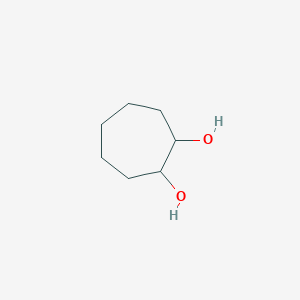
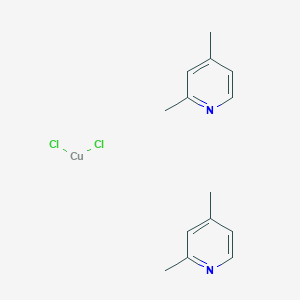
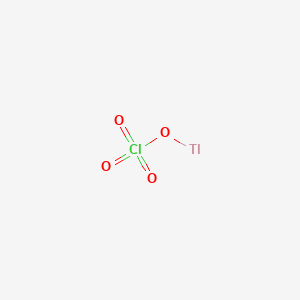
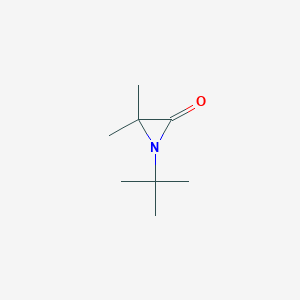

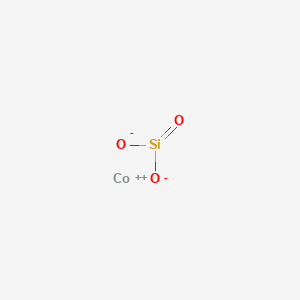
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)

